molecular formula C28H29N3O3S B2440309 N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide CAS No. 443332-87-4

N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Cat. No. B2440309
CAS RN: 443332-87-4
M. Wt: 487.62
InChI Key: FBKURXLUYHXCIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. It might involve reactions like amide coupling, nucleophilic aromatic substitution, or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thioether linkage could be involved in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and non-polar regions, while its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antioxidant and Neuroprotective Effects

Research has identified compounds structurally similar to N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide, demonstrating potent antioxidant capacity and neuroprotective effects. These compounds are particularly effective against cell death induced by oxidative stress, making them promising candidates for treating pathologies associated with oxidative stress (Pachón-Angona et al., 2019).

Dopamine Receptor Interactions

Studies have explored derivatives of this compound and their interaction with dopamine receptors. These derivatives have shown promise in selectively binding to dopamine D(3) and D(4) receptors, which can be significant in developing treatments for neurological disorders (Leopoldo et al., 2002).

Anticancer Activity

Compounds similar to the specified benzamide have been studied for their anticancer activities. These include inhibiting the proliferation of cancer cells, particularly those expressing high levels of the epidemal growth factor receptor (EGFR). This makes them valuable for researching novel anticancer agents targeting EGFR (Zhang et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to understand their interactions with specific receptors or proteins. These studies can inform the development of new drugs with targeted activities (Huang et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to make accurate predictions .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and investigating its biological activity. This could lead to the discovery of new medicinal or material applications .

properties

IUPAC Name

N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-19-9-8-12-23(20(19)2)30-27(32)18-35-26-17-31(24-13-6-4-10-21(24)26)16-15-29-28(33)22-11-5-7-14-25(22)34-3/h4-14,17H,15-16,18H2,1-3H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKURXLUYHXCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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